Cas no 89985-87-5 (methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate)

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate structure
89985-87-5 structure
Nombre del producto:methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate
Número CAS:89985-87-5
MF:C11H19NO4
Megavatios:229.27286362648
MDL:MFCD13190790
CID:584076
PubChem ID:9837499

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Propiedades químicas y físicas

Nombre e identificación

    • (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate
    • (S)-Methyl 2-(tert-butoxycarbonylamino)-pent-4-enoate
    • 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methylester, (2S)-
    • (S)-Methyl-2-Boc-AMino-4-pentenoic acid
    • methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate
    • (2S)-2-(Boc-amino)-4-pentenoic acid methyl ester
    • (S)-Methyl 2-(tert-butoxycarbonylamino)pent-4-enoate
    • Methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate
    • APXWRHACXBILLH-QMMMGPOBSA-N
    • 4948AC
    • FCH3679695
    • AK101174
    • AX8232713
    • (5)-methyl 2-(tert-butoxycarbonylamino)pent-4-enoate
    • (S)-2-Allyl-N-(tert-butoxycarbonyl)glycine methyl est
    • 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (S)- (ZCI)
    • Methyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-pentenoate (ACI)
    • (S)-N-(Boc)allylglycine Me ester
    • methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate
    • (S)-Methyl2-((tert-butoxycarbonyl)amino)pent-4-enoate
    • A1-50270
    • METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]PENT-4-ENOATE
    • AS-69618
    • (S)-Methyl 2-((t-butoxycarbonyl)amino)pent-4-enoate (Boc-Gly(All)-OMe)
    • MFCD13190790
    • W11819
    • DTXSID50431587
    • 89985-87-5
    • CS-0039110
    • AKOS016843097
    • methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-pentenoate
    • methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoate
    • SCHEMBL614515
    • MDL: MFCD13190790
    • Renchi: 1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m0/s1
    • Clave inchi: APXWRHACXBILLH-QMMMGPOBSA-N
    • Sonrisas: [C@H](CC=C)(C(=O)OC)NC(=O)OC(C)(C)C

Atributos calculados

  • Calidad precisa: 229.13100
  • Masa isotópica única: 229.13140809g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 7
  • Complejidad: 268
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 64.599
  • Xlogp3: 2

Propiedades experimentales

  • PSA: 64.63000
  • Logp: 2.01970

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Información de Seguridad

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Datos Aduaneros

  • Código HS:2924199090
  • Datos Aduaneros:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM126279-5g
methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate
89985-87-5 95%
5g
$*** 2023-05-29
Advanced ChemBlocks
P35287-5G
(2S)-2-(Boc-amino)-4-pentenoic acid methyl ester
89985-87-5 95%
5G
$420 2023-09-15
ChemScence
CS-0039110-100mg
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate
89985-87-5 >97.0%
100mg
$99.0 2022-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBA0182-1G
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate
89985-87-5 97%
1g
¥ 1,386.00 2023-04-13
eNovation Chemicals LLC
Y1006269-25G
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate
89985-87-5 97%
25g
$1550 2024-07-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S80060-1g
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate
89985-87-5 95%
1g
¥989.0 2024-07-19
Chemenu
CM126279-10g
methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate
89985-87-5 95%
10g
$1075 2021-06-09
ChemScence
CS-0039110-5g
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate
89985-87-5 >97.0%
5g
$947.0 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S80060-0.5g
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate
89985-87-5
0.5g
¥679.0 2021-09-04
Chemenu
CM126279-250mg
methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate
89985-87-5 95%
250mg
$*** 2023-05-29

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, reflux
Referencia
Enantioselective Syntheses of Aeruginosin 298-A and Its Analogues Using a Catalytic Asymmetric Phase-Transfer Reaction and Epoxidation
Ohshima, Takashi; Gnanadesikan, Vijay; Shibuguchi, Tomoyuki; Fukuta, Yuhei; Nemoto, Tetsuhiro; et al, Journal of the American Chemical Society, 2003, 125(37), 11206-11207

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  pH 2
1.2 Solvents: Methanol ,  Toluene ,  Hexane ;  2 h, rt
Referencia
Synthesis and self-assembly of NCN-pincer Pd-complex-bound norvalines
Ogata, Kazuki; Sasano, Daisuke; Yokoi, Tomoya; Isozaki, Katsuhiro; Yoshida, Ryota; et al, Chemistry - A European Journal, 2013, 19(37), 12356-12375

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, rt
Referencia
Cross-Metathesis Approach to the Tricyclic Marine Alkaloids (-)-Fasicularin and (-)-Lepadiformine A
Burnley, James; Wang, Zhen J.; Jackson, W. Roy; Robinson, Andrea J., Journal of Organic Chemistry, 2017, 82(16), 8497-8505

Métodos de producción 4

Condiciones de reacción
1.1 Solvents: Dichloromethane ,  Triethylamine
1.2 Solvents: Dichloromethane ,  Triethylamine
Referencia
Progress towards the synthesis of piperazimycin A: synthesis of the non-proteogenic amino acids and elaboration into dipeptides
Phillip Kennedy, J.; Lindsley, Craig W., Tetrahedron Letters, 2010, 51(18), 2493-2496

Métodos de producción 5

Condiciones de reacción
1.1 Solvents: Methanol ,  Toluene ,  Hexane ;  0 °C; 1 h, rt
1.2 Reagents: Acetic acid
Referencia
Silole amino acids with aggregation-induced emission features synthesized by hydrosilylation
Arribat, Mathieu; Remond, Emmanuelle; Richeter, Sebastien; Gerbier, Philippe; Clement, Sebastien; et al, European Journal of Organic Chemistry, 2019, 2019(12), 2275-2281

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Toluene
Referencia
N-(Boc)-L-(2-bromoallyl)-glycine: a versatile intermediate for the synthesis of optically active unnatural amino acids
Leanna, M. Robert; Morton, Howard E., Tetrahedron Letters, 1993, 34(28), 4485-8

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 min, rt; 12 h, rt
Referencia
Divergent access to histone deacetylase inhibitory cyclopeptides via late-stage cyclopropane ring cleavage strategy. short synthesis of chlamydocin
Elek, Gabor Zoltan; Koppel, Kaur; Zubrytski, Dzmitry M.; Konrad, Nele; Jarving, Ivar; et al, ChemRxiv, 2019, 1, 1-101

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane
1.2 Reagents: Trimethylsilyldiazomethane Solvents: Toluene
Referencia
The direct synthesis of novel enantiomerically pure α-amino acids in protected form via Suzuki cross-coupling
Collier, P. N.; Campbell, A. D.; Patel, I.; Taylor, R. J. K., Tetrahedron Letters, 2000, 41(36), 7115-7119

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  18 h, rt
Referencia
Aliphatic chain-containing macrocycles as diazonamide A analogs
Vitkovska, Viktorija; Zogota, Rimants; Kalnins, Toms; Zelencova, Diana; Suna, Edgars, Chemistry of Heterocyclic Compounds (New York, 2020, 56(5), 586-602

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
1.2 rt
1.3 Reagents: Water ;  rt
Referencia
The secondary structure of a heptapeptide containing trifluoromethyl-λ6-tetrafluorosulfanyl substituted amino acids
Ikeda, Akari; Capellan, Aimee; Welch, John T., Organic & Biomolecular Chemistry, 2019, 17(35), 8079-8082

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  8 h, rt
Referencia
Design, synthesis and biological evaluation of C(4) substituted monobactams as antibacterial agents against multidrug-resistant Gram-negative bacteria
Kou, Qunhuan; Wang, Ting; Zou, Feng; Zhang, Shuhua; Chen, Qian; et al, European Journal of Medicinal Chemistry, 2018, 151, 98-109

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  pH 2
1.2 Solvents: Methanol ,  Toluene ,  Hexane ;  rt; 2 h, rt
Referencia
Synthesis, structure, and function of PCP pincer transition-metal-complex-bound norvaline derivatives
Takaya, Hikaru; Iwaya, Takashi; Ogata, Kazuki; Isozaki, Katsuhiro; Yokoi, Tomoya; et al, Synlett, 2013, 24(15), 1910-1914

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ,  Water ;  0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
1.3 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 18 h, rt
Referencia
Microelectrode Arrays, Dihydroxylation, and the Development of an Orthogonal Safety-Catch Linker
Yeh, Nai-Hua; Krueger, Ruby; Moeller, Kevin D., Organic Letters, 2021, 23(14), 5440-5444

Métodos de producción 14

Condiciones de reacción
1.1 -
1.2 Reagents: Trimethylsilyldiazomethane Solvents: Methanol
Referencia
Development of Co- and Post-Translational Synthetic Strategies to C-Neoglycopeptides
McGarvey, Glenn J.; Benedum, Tyler E.; Schmidtmann, Frank W., Organic Letters, 2002, 4(21), 3591-3594

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, rt
Referencia
Tridentate Directing Groups Stabilize 6-Membered Palladacycles in Catalytic Alkene Hydrofunctionalization
O'Duill, Miriam L.; Matsuura, Rei; Wang, Yanyan; Turnbull, Joshua L.; Gurak, John A.; et al, Journal of the American Chemical Society, 2017, 139(44), 15576-15579

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  pH 2.0, rt
1.2 Solvents: Methanol ,  Toluene ,  Hexane ;  2 h, rt
Referencia
Synthesis and supramolecular association of NCN-pincer Pd-complex-bound norvaline derivatives toward fabrication of controlled metal array
Ogata, Kazuki; Sasano, Daisuke; Yokoi, Tomoya; Isozaki, Katsuhiro; Seike, Hirofumi; et al, Chemistry Letters, 2012, 41(2), 194-196

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Triethylamine Solvents: Dichloromethane
Referencia
Triazole-linked glycosyl amino acids and peptides: synthesis, scope and applications
Kuijpers, Brian Hubert Margaretha, 2008, , ,

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Potassium carbonate ;  10 min, rt; 12 h, rt
Referencia
Divergent access to histone deacetylase inhibitory cyclopeptides via a late-stage cyclopropane ring cleavage strategy. Short synthesis of chlamydocin
Elek, Gabor Zoltan; Koppel, Kaur; Zubrytski, Dzmitry M.; Konrad, Nele; Jarving, Ivar; et al, Organic Letters, 2019, 21(20), 8473-8478

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Triethylamine Solvents: Acetonitrile
Referencia
Stereoselective, nonracemic synthesis of ω-borono-α-amino acids
Collet, Sylvain; Bauchat, Patrick; Danion-Bougot, Renee; Danion, Daniel, Tetrahedron: Asymmetry, 1998, 9(12), 2121-2131

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Raw materials

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:89985-87-5)methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate
A928019
Pureza:99%
Cantidad:5g
Precio ($):293.0